molecular formula C18H27NO5 B5517367 ethyl 1-(2,3,4-trimethoxybenzyl)-2-piperidinecarboxylate

ethyl 1-(2,3,4-trimethoxybenzyl)-2-piperidinecarboxylate

Cat. No.: B5517367
M. Wt: 337.4 g/mol
InChI Key: WAHUZCMYTOEZBZ-UHFFFAOYSA-N
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Description

Ethyl 1-(2,3,4-trimethoxybenzyl)-2-piperidinecarboxylate is a useful research compound. Its molecular formula is C18H27NO5 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.18892296 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Ethyl 1-(2,3,4-trimethoxybenzyl)-2-piperidinecarboxylate is utilized in the synthesis of complex organic compounds. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation, involves catalytic amounts of piperidine, indicating a potential role of related compounds in facilitating organic reactions. This compound's crystal and molecular structure have been characterized, providing insight into its potential applications in material science and molecular engineering (Kariyappa et al., 2016).

Antimicrobial Activity

Compounds structurally related to this compound, such as thiazole-aminopiperidine hybrid analogues, have been investigated for their antimicrobial properties. These compounds, designed through molecular hybridization, exhibit significant activity against Mycobacterium tuberculosis, showcasing the potential of this compound derivatives in developing new antimicrobial agents (Jeankumar et al., 2013).

Antioxidant Applications

Derivatives of this compound have been synthesized and evaluated for their performance as antioxidants in polymers. These compounds, such as (4-ethylphenyl)-3,5-ditertiarybutyl-4-hydroxybenzylamine and related piperidine derivatives, have shown promise in enhancing the thermal stability of polypropylene copolymers, suggesting their utility in material science to improve the durability and longevity of polymeric materials (Desai et al., 2004).

Chemical Synthesis and Drug Development

The chemical structure and synthesis methodologies of compounds related to this compound are critical in drug development. For instance, the conversion of amides to esters using Meerwein's reagent, applied to 1-benzyl-4-phenylamino-4-piperidinecarboxamide, a precursor in carfentanil synthesis, showcases the importance of such compounds in the synthesis of pharmaceuticals (Kiessling & McClure, 1997).

Mechanism of Action

If the compound is a drug or a biologically active compound, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibition of certain enzymes, or interaction with DNA .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) often provide this information .

Future Directions

This involves predicting or suggesting future research directions. This could include suggesting modifications to the compound to improve its properties, suggesting new reactions to study, or suggesting new applications for the compound .

Properties

IUPAC Name

ethyl 1-[(2,3,4-trimethoxyphenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-5-24-18(20)14-8-6-7-11-19(14)12-13-9-10-15(21-2)17(23-4)16(13)22-3/h9-10,14H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHUZCMYTOEZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.